

"head-to-head comparison of catalytic activity with related thiazole compounds"

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Compound of Interest

Compound Name: 2-Ethylthiazol-4-amine

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Asymmetric Benzoin Condensation: Thiazolium vs. Triazolium Catalysts

The benzoin condensation, a classic carbon-carbon bond-forming reaction, has been a key testing ground for N-heterocyclic carbene (NHC) organocatalysts. Among these, thiazolium and triazolium salts are prominent precursors. While structurally similar, their catalytic efficiencies can differ significantly.

A kinetic and structure-activity study provides a quantitative comparison between a widely studied thiazolium ion precatalyst and a series of triazolium ion precatalysts in the benzoin condensation of benzaldehyde. The data reveals that triazolium-based catalysts generally exhibit enhanced rates compared to their thiazolium counterparts, a phenomenon attributed to their lower pKa values by 1-3 units.[1]

Table 1: Comparison of Catalytic Activity in the Benzoin Condensation



Catalyst Precursor	Catalyst Type	νmax (M s-1) x 10-6	Observations	Reference
3-Benzyl-5-(2- hydroxyethyl)-4- methylthiazolium bromide	Thiazolium	Not reported to reach saturation	Reaction is close to first order in benzaldehyde.	[2]
2a (N-phenyl triazolium)	Triazolium	0.44	Exhibits saturation kinetics.	[1]
2c (N-(4- chlorophenyl) triazolium)	Triazolium	2.1	Electron- withdrawing groups on the N- aryl substituent increase the rate.	[1]
2f (N- pentafluoropheny I triazolium)	Triazolium	33.1	Demonstrates the highest catalytic activity in the series.	[1]

Chiral bicyclic 1,2,4-triazolium salts have been shown to be superior to closely related thiazolium salts in asymmetric benzoin condensation, providing significantly higher enantiomeric excesses (up to 80%).[3][4] This highlights the profound impact of the heterocyclic core on both reaction rate and stereoselectivity.

Experimental Protocol: Kinetic Analysis of Benzoin Condensation[1]

The initial rates of the benzoin condensation were measured using in-situ IR spectroscopy. A typical experiment involves the following steps:

 Preparation of Stock Solutions: Stock solutions of the thiazolium or triazolium pre-catalyst, benzaldehyde, and a buffer (e.g., triethylamine/triethylammonium chloride in methanol) are prepared.

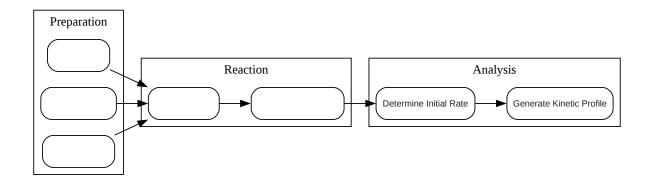




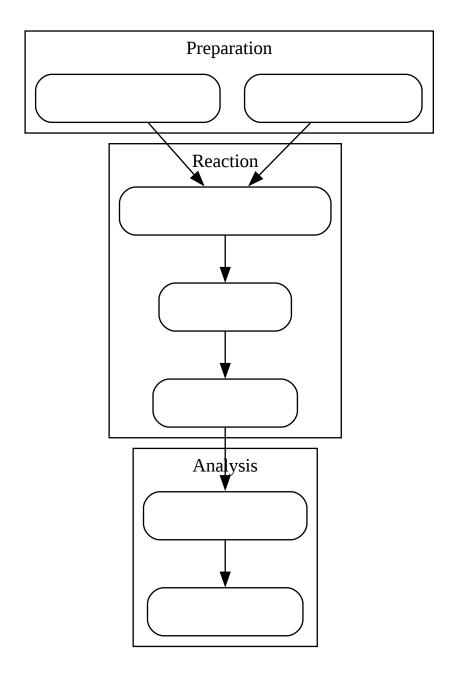


- Reaction Initiation: The reaction is initiated by mixing the pre-catalyst, buffer, and benzaldehyde solutions in a thermostated vessel.
- Data Acquisition: The reaction progress is monitored by tracking the decrease in the benzaldehyde carbonyl stretch or the increase in the benzoin carbonyl stretch using an IR spectrometer with a probe immersed in the reaction mixture.
- Data Analysis: The initial rate (ν) is determined from the initial linear portion of the concentration vs. time plot. By varying the initial concentration of benzaldehyde, a plot of ν versus [PhCHO]0 is generated to determine the kinetic profile and νmax.

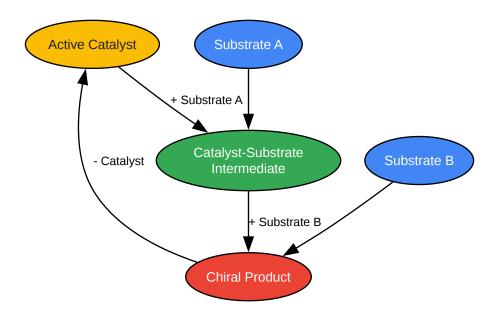












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